N-[6-(2-CHLOROPHENOXY)-2-(FURAN-2-YL)-8-HYDROXY-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE
Description
The compound N-[6-(2-chlorophenoxy)-2-(furan-2-yl)-8-hydroxy-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a structurally complex acetamide derivative featuring a fused pyrano-dioxin core. Key structural elements include:
- 2-Chlorophenoxy group: A chlorine-substituted aromatic ether moiety at position 4.
- Furan-2-yl substituent: A heterocyclic furan ring at position 2.
- Hydroxy and acetamide groups: An 8-hydroxy group and a terminal acetamide at position 5.
Structural determination tools like SHELX (for crystallographic refinement) and ORTEP-3 (for molecular visualization) have been instrumental in elucidating its 3D conformation .
Properties
IUPAC Name |
N-[6-(2-chlorophenoxy)-2-(furan-2-yl)-8-hydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO7/c1-10(22)21-15-16(23)17-14(9-25-18(28-17)13-7-4-8-24-13)27-19(15)26-12-6-3-2-5-11(12)20/h2-8,14-19,23H,9H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTAOIMWBQMEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CO3)OC1OC4=CC=CC=C4Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(2-CHLOROPHENOXY)-2-(FURAN-2-YL)-8-HYDROXY-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the core hexahydropyrano[3,2-d][1,3]dioxin structure. This can be achieved through a series of cyclization reactions involving appropriate precursors. The chlorophenoxy and furan groups are then introduced through substitution reactions under controlled conditions. The final step involves the acylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[6-(2-CHLOROPHENOXY)-2-(FURAN-2-YL)-8-HYDROXY-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The chlorophenoxy group can be reduced to form phenol derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the chlorophenoxy group can produce 2-chlorophenol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Its chemical stability and reactivity make it suitable for use in material science and polymer chemistry.
Mechanism of Action
The mechanism by which N-[6-(2-CHLOROPHENOXY)-2-(FURAN-2-YL)-8-HYDROXY-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific enzymes or receptors in biological systems. The chlorophenoxy group could facilitate binding to hydrophobic pockets, while the furan ring and hydroxyl group may participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural Features
The compound shares structural similarities with acetamide derivatives documented in pharmacopeial literature (e.g., compounds e, f, g, h, m, n, o from Pharmacopeial Forum PF 43(1)) . A comparative analysis is provided below:
Functional Implications
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-chlorophenoxy group (electron-withdrawing) contrasts with analogs featuring 2,6-dimethylphenoxy (electron-donating). This difference may alter receptor binding affinity or metabolic oxidation rates .
- Stereochemical Complexity: The pyrano-dioxin core imposes rigid stereochemistry, whereas analogs like m, n, o exhibit variable stereocenters (e.g., 2R,4R,5S vs. 2R,4S,5S), which could affect target selectivity .
Research Findings and Challenges
- Bioactivity Gaps : While analogs like g and h have documented pharmacokinetic profiles, the target compound’s biological data remain underexplored. Its chlorine and furan substituents warrant further studies on cytotoxicity and target engagement.
- Synthetic Accessibility: The pyrano-dioxin core’s synthetic complexity contrasts with the more straightforward hexan-2-yl or oxazinan scaffolds in analogs, posing challenges for large-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
